molecular formula C6H12ClNO B2939750 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride CAS No. 2170372-24-2

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Cat. No. B2939750
CAS RN: 2170372-24-2
M. Wt: 149.62
InChI Key: FIRKDPOBMPZCGH-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a chemical compound with the CAS Number: 2170372-24-2 . It has a molecular weight of 149.62 .


Synthesis Analysis

The synthesis of 2-oxabicyclo[2.1.1]hexanes, which is a core structure in 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, has been developed via an iodocyclization reaction . This approach is general and practical, providing 2-oxabicyclo[2.1.1]hexanes with two and three exit vectors . The compounds obtained from this method can be easily converted into corresponding building blocks for use in medicinal chemistry .


Molecular Structure Analysis

The InChI code for 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is 1S/C6H11NO.ClH/c1-5-2-6(7,3-5)4-8-5;/h2-4,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Nucleophile Ring Opening and Fragmentation

The study by Grob and Krasnobajew (1964) discusses the formation of 1-Aza-bicyclo[2.2.0]hexane from 2-(2-bromoethyl)-azetidine and its conversion into various derivatives under different conditions. This work highlights the compound's thermal instability and high reactivity, leading to the fragmentation of the bicyclic amine upon heating, which is attributed to strain and weakening of the N-C bond. This foundational research paves the way for understanding the behavior of similar bicyclic compounds under various chemical conditions (Grob & Krasnobajew, 1964).

2-Oxabicyclo[2.1.1]hexane Derivatives

Kirmse and Mrotzeck (1988) explored the synthesis of 2-Oxabicyclo[2.1.1]hexane and its derivatives, demonstrating the compound's ability to undergo intramolecular photocycloaddition and thermolysis leading to various functionalized derivatives. This research is significant for the development of new synthetic pathways and the exploration of 2-oxabicyclo[2.1.1]hexane's potential as a versatile intermediate in organic synthesis (Kirmse & Mrotzeck, 1988).

Analgesic Agents Development

Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating their potential as nonnarcotic analgesic agents. This study underscores the therapeutic potential of bicyclic amine derivatives in developing new pain management medications (Epstein et al., 1981).

New Synthesis Pathways

Stevens and Kimpe (1996) report on the synthesis of 2-Azabicyclo[2.1.1]hexanes, showcasing the use of imination and reductive cyclization for creating compounds with potential applications in medicinal chemistry and as insect antifeedants (Stevens & Kimpe, 1996).

Aza-Diels-Alder Reactions

Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, highlighting the method's efficiency in creating bicyclic amino acid derivatives with high diastereoselectivity. This research contributes to the field of asymmetric synthesis and the development of novel amino acid derivatives with potential pharmaceutical applications (Waldmann & Braun, 1991).

Safety And Hazards

The safety information available indicates that 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram .

Future Directions

The future directions for 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride and similar compounds appear promising. They have been incorporated into the structure of five drugs and three agrochemicals, and validated biologically as bioisosteres of ortho- and meta-benzenes . This suggests potential applications in the development of new therapeutic agents and agrochemicals.

properties

IUPAC Name

1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-6(7,3-5)4-8-5;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRKDPOBMPZCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

CAS RN

2170372-24-2
Record name 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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